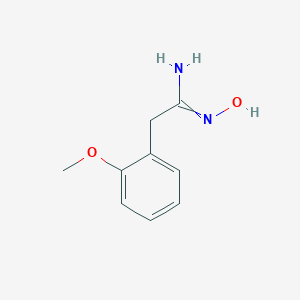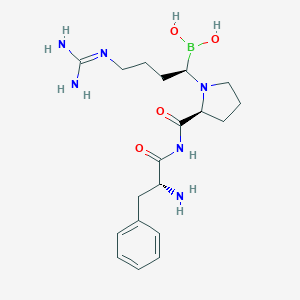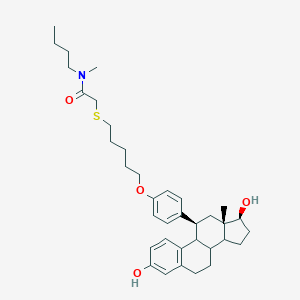![molecular formula C18H20ClN3O B238153 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. This compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical models.
Mecanismo De Acción
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide works by inhibiting the activity of the Aurora A kinase, a protein that is involved in cell division and is frequently overexpressed in cancer cells. By inhibiting Aurora A, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide disrupts the normal cell division process and triggers cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can induce cell death in cancer cells, both in vitro and in vivo. In addition, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit tumor growth in preclinical models of breast, ovarian, and colorectal cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is that it has shown promising results in preclinical models of cancer, indicating that it may be an effective therapy for certain types of cancer. However, one limitation is that further research is needed to determine the optimal dosage and treatment schedule for 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, as well as its potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One area of focus could be on developing new formulations of the compound that can improve its efficacy and reduce its potential side effects. Another area of research could be on identifying biomarkers that can predict which patients are most likely to respond to 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide treatment. Additionally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide as a cancer therapy.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline to form the intermediate N-(4-(4-methylpiperazin-1-yl)phenyl)-2-chlorobenzamide. This intermediate is then reacted with 2-amino-5-chloropyridine to form the final product, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as breast, ovarian, and colorectal cancer. Preclinical studies have shown that 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for further development as a cancer therapy.
Propiedades
Nombre del producto |
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C18H20ClN3O |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
Clave InChI |
RFJRAGYBQFSROD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)







![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
